The synthesis of Labd-13-ene-8,15-diol can be achieved through various methods, often involving the extraction from natural sources or through synthetic organic chemistry techniques. One common approach involves the extraction from the essential oil of Brachyglottis monroi, where it is isolated using chromatographic techniques.
In synthetic routes, the compound can be synthesized by:
Labd-13-ene-8,15-diol features a complex molecular structure characterized by:
The structural representation can be summarized using its SMILES notation: CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C
, which provides insights into its connectivity and functional groups .
Labd-13-ene-8,15-diol participates in various chemical reactions that enhance its utility in medicinal chemistry:
These reactions are often influenced by factors such as pH, temperature, and the presence of catalysts .
The mechanism of action for Labd-13-ene-8,15-diol involves multiple pathways:
Labd-13-ene-8,15-diol possesses distinct physical and chemical properties:
These properties are critical for its application in laboratory settings and pharmaceutical formulations.
Labd-13-ene-8,15-diol has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4